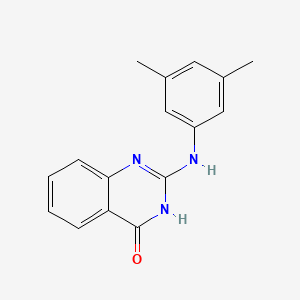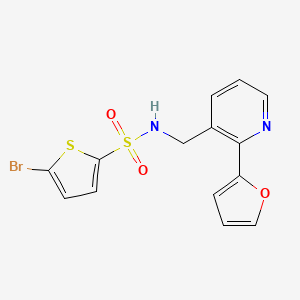
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses. It has also been found to exhibit anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities.
However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Direcciones Futuras
There are several future directions for the study of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide. One potential direction is the development of new antitumor and antiviral agents based on this compound. Another direction is the investigation of its potential use as a pesticide and plant growth enhancer in agriculture. In material science, this compound could be further explored for its potential use as a building block for the synthesis of new materials with unique properties.
Conclusion:
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide is a chemical compound that has gained significant attention due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Métodos De Síntesis
The synthesis method of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide involves the reaction of 3-methylcyclopropanecarboxylic acid with hydroxylamine and subsequent treatment with acetic anhydride. This process yields a white crystalline solid, which can be further purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit antitumor and antiviral activities. It has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
In agriculture, N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide has been tested for its ability to enhance plant growth and improve crop yield. It has also been found to exhibit insecticidal properties, making it a potential candidate for the development of new pesticides.
In material science, this compound has been investigated for its potential use as a building block for the synthesis of new materials. It has been found to exhibit unique properties such as high thermal stability and good solubility in organic solvents.
Propiedades
IUPAC Name |
N-(4-hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-10(9(12)6-2-3-6)7-4-13-5-8(7)11/h6-8,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFDJTDBJKMXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2877740.png)
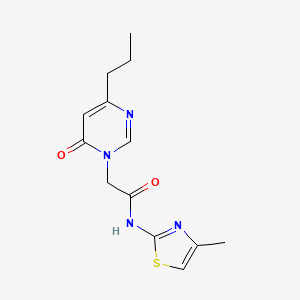
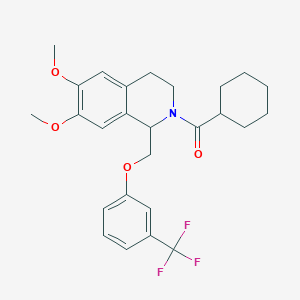
methanone](/img/structure/B2877744.png)
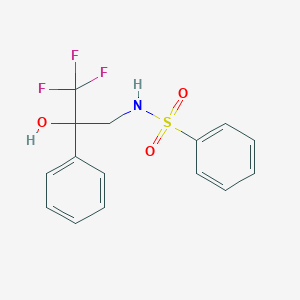
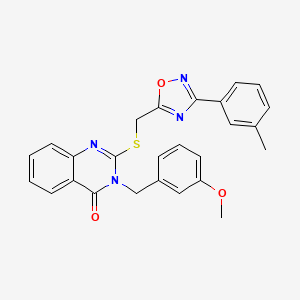
![1-(4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2877750.png)

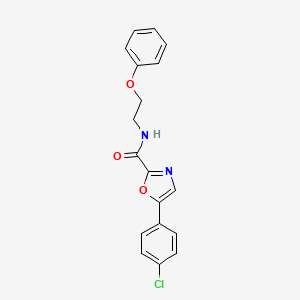
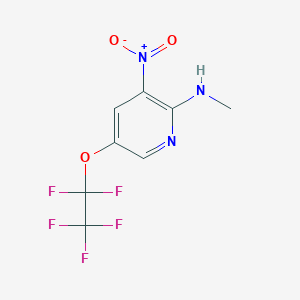
![2-[4-(Dimethylamino)butoxy]benzaldehyde](/img/structure/B2877754.png)
